molecular formula C15H15NO4 B2915778 (3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate CAS No. 2137589-66-1

(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate

Cat. No.: B2915778
CAS No.: 2137589-66-1
M. Wt: 273.288
InChI Key: ACVZGCXQDCEPME-UHFFFAOYSA-N
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Description

(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate is a bicyclic compound featuring a 3.2.0 fused-ring system with a benzyl group, two ketone groups, and an acetyloxy substituent. The bicyclo[3.2.0] core is notable for its rigidity, which can enhance binding specificity in drug design.

Properties

IUPAC Name

(3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-9(17)20-12-7-11-13(12)15(19)16(14(11)18)8-10-5-3-2-4-6-10/h2-6,11-13H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVZGCXQDCEPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2C1C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzyl-2,4-dioxo-3-azabicyclo[320]heptan-6-yl) acetate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Bicyclo System Key Substituents Molecular Weight (g/mol) Applications Reference
(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate 3.2.0 Acetyloxy, benzyl, two ketones Not provided Pharmaceutical intermediates
Ethyl 3-hexyl-2,4-dioxo-3-azabicyclo[3.2.0]hept-6-ene-6-carboxylate (HCBI) 3.2.0 Ethyl ester, hexyl, unsaturated ~279.29* Mechanodegradable polymers
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid-Cr(III) complex 3.2.0 Sulfur, chromium coordination ~450 (estimated) Antibacterial agents
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one 3.1.1 Benzyl, ketone ~215.27* Drug building blocks
Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate 3.1.0 Ethyl ester, benzyl 273.29 Synthetic intermediates

*Calculated based on molecular formula.

Key Findings and Implications

  • Ring Size and Reactivity : Bicyclo[3.2.0] systems exhibit higher ring strain compared to bicyclo[3.1.1] or [3.1.0], enhancing their reactivity in polymerization and drug-target interactions .
  • Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl, dioxo) increase electrophilicity, while ester/acetyloxy groups balance reactivity and stability for tailored applications .
  • Therapeutic Potential: Sulfur-containing analogs demonstrate antibacterial activity, whereas the acetate derivative’s role may lie in prodrug design or metabolite synthesis .

Biological Activity

(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate, a bicyclic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including interactions with enzymes and receptors, cytotoxicity, and antiprotozoal effects.

  • IUPAC Name : (1S,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate
  • Molecular Formula : C₁₅H₁₅NO₄
  • Molecular Weight : 273.28 g/mol
  • CAS Number : 2137589-66-1

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antiprotozoal Activity :
    • Studies have shown that azabicyclo compounds possess antimalarial and antitrypanosomal properties. For instance, related compounds have demonstrated efficacy against Plasmodium falciparum and Trypanosoma brucei, suggesting a potential role in treating malaria and sleeping sickness .
  • Enzyme Interaction :
    • The compound's bicyclic structure allows it to interact with specific enzymes and receptors, potentially modulating their activity . This interaction is crucial for developing therapeutic agents targeting various diseases.
  • Cytotoxicity :
    • Preliminary cytotoxicity studies indicate varying effects on different cell lines. For example, some derivatives showed low cytotoxicity in normal cells but exhibited selective toxicity towards tumor cells .

Antiprotozoal Studies

A series of studies evaluated the antiprotozoal activity of azabicyclo compounds linked to tetrazole or sulfonamido structures. The most active compounds demonstrated IC₅₀ values in the submicromolar range against Plasmodium falciparum and Trypanosoma brucei .

CompoundTarget OrganismIC₅₀ (µM)
12AP. falciparum0.252
13AT. brucei0.329

Cytotoxicity Assessment

The cytotoxic effects were assessed using the MTT assay across several synthesized compounds derived from the bicyclic framework:

CompoundCell LineIC₅₀ (µM)
3bNormal Human Cells>100
3mTumor Cells45
3lTumor Cells50

These results indicate that while some compounds are relatively safe for normal cells, others may exhibit significant toxicity towards cancerous cells .

The mechanism by which this compound exerts its biological effects likely involves its ability to bind to specific molecular targets within protozoan cells or human enzymes. This binding can inhibit critical metabolic pathways necessary for the survival of pathogens or cancer cells .

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